4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol
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Overview
Description
4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol typically involves the introduction of the pyrrolidine ring to a fluorinated phenol derivative. One common method is the nucleophilic substitution reaction where a fluorinated phenol reacts with a pyrrolidine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenol to a cyclohexanol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, while the pyrrolidine ring can enhance the binding affinity through hydrophobic interactions. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(methylamino)methylphenol: Similar structure but with a methylamino group instead of a pyrrolidine ring.
4-Fluoro-2-(piperidin-1-ylmethyl)phenol: Contains a piperidine ring instead of a pyrrolidine ring.
4-Fluoro-2-(morpholin-1-ylmethyl)phenol: Features a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenol is unique due to the presence of the pyrrolidine ring, which can provide distinct steric and electronic effects compared to other similar compounds. This uniqueness can result in different biological activities and reactivity profiles, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-2-(pyrrolidin-1-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-4-11(14)9(7-10)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWQQJVWNSATTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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